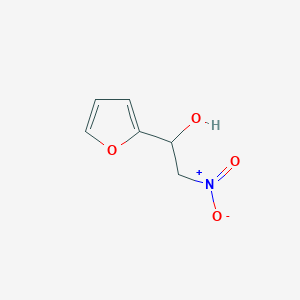

1-(2-Furyl)-2-nitroethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-2-nitroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOKMZBSAZNOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within β Nitroalcohol Chemistry

1-(2-Furyl)-2-nitroethanol is a member of the β-nitroalcohol family, a class of organic compounds characterized by a hydroxyl group and a nitro group on adjacent carbon atoms. These compounds are pivotal intermediates in organic synthesis due to the versatility of the nitro group, which can be transformed into a variety of other functional groups, including amines and carbonyls. numberanalytics.com

The primary method for synthesizing β-nitroalcohols is the Henry reaction, also known as the nitroaldol reaction. numberanalytics.comnumberanalytics.com Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. numberanalytics.comwikipedia.org The reaction is reversible and proceeds through the formation of a nitronate ion, which acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org The resulting β-nitro alkoxide is then protonated to yield the β-nitroalcohol. wikipedia.org

Significance of Furan Substituted Molecules in Organic Synthesis

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and materials. numberanalytics.comnumberanalytics.com Its presence in a molecule can impart unique chemical and biological properties. ijabbr.com Furan and its derivatives are valuable building blocks in organic synthesis due to their versatile reactivity. numberanalytics.comresearchgate.net The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution and it can also participate in cycloaddition reactions. numberanalytics.com

Furan-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comontosight.ai The incorporation of a furan ring can influence a molecule's pharmacokinetic properties, such as solubility and bioavailability, making it a desirable feature in drug design. ontosight.ai

Current Research Trajectories and Identified Gaps for 1 2 Furyl 2 Nitroethanol Studies

Henry (Nitroaldol) Reaction Strategies for this compound Formation

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an aldehyde or ketone. mdpi.comresearchgate.net This method is particularly useful for synthesizing β-nitroalcohols, which are versatile intermediates that can be converted into other valuable compounds like 1,2-amino alcohols and α-hydroxy carboxylic acids. mdpi.com

Development of Organocatalytic Systems for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. researchgate.net These systems often operate under mild conditions and can provide high levels of stereocontrol.

Bifunctional organocatalysts, such as those incorporating a thiourea (B124793) and an amine, have shown promise in the asymmetric Henry reaction. rsc.orgrsc.org These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high enantioselectivity. For instance, tertiary amine-thiourea catalysts have been successfully employed in the intramolecular aza-Henry reaction, yielding trans-2,3-disubstituted tetrahydroquinolines with high yields and good enantioselectivities. rsc.org While not directly involving this compound, this demonstrates the potential of such catalyst systems for similar transformations.

The use of phase transfer catalysts has also been explored for the asymmetric aza-Henry reaction of nitromethane (B149229) with furfural-derived α-amido sulfones. rsc.org This approach highlights the versatility of organocatalytic methods in handling furan-containing substrates.

Metal-Catalyzed Enantioselective and Diastereoselective Routes

Metal complexes are widely used to catalyze the asymmetric Henry reaction, offering high efficiency and stereoselectivity. mdpi.com Various metal-ligand systems have been developed to achieve this transformation.

Copper(II) complexes with chiral ligands have proven to be effective catalysts. For example, a complex of copper(II) acetate (B1210297) and a chiral aziridinyl phosphine (B1218219) oxide has been shown to be an efficient catalyst for the asymmetric nitroaldol reaction between various aldehydes and nitromethane, affording chiral β-nitroalcohols in high yields and with excellent enantiomeric excess. mdpi.com Silver(I) complexes with pyridine-containing macrocyclic ligands have also been utilized to catalyze the Henry reaction, particularly with activated aldehydes like furfural (B47365), resulting in good to excellent yields. rsc.org

The following table summarizes the results of selected metal-catalyzed asymmetric Henry reactions:

| Catalyst System | Aldehyde | Yield (%) | ee (%) | Reference |

| Cu(II)-aziridine phosphine oxide | Aromatic/Aliphatic Aldehydes | High | Excellent | mdpi.com |

| Ag(I)-pyridine macrocycle | 4-Nitrobenzaldehyde (B150856) | Good-Excellent | Not specified | rsc.org |

| Ag(I)-pyridine macrocycle | Furfural | Good-Excellent | Not specified | rsc.org |

Biocatalytic Transformations for Chiral β-Nitroalcohols Including Furyl Substrates

Biocatalysis offers a green and sustainable approach to the synthesis of chiral compounds. almacgroup.com Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze reactions with high enantioselectivity under mild conditions. mdpi.comresearchgate.net

The enzyme-mediated reduction of α-nitroketones is a promising strategy for producing chiral β-nitroalcohols. mdpi.comresearchgate.net Studies have shown that commercially available ADHs can effectively reduce various α-nitroketones to their corresponding (S)- or (R)-nitroalcohols with high conversions and enantioselectivities. researchgate.net For the substrate 1-(2-furyl)-2-nitroethanone, the use of ADH441 resulted in the corresponding nitroalcohol with a high enantiomeric purity of 96% ee. mdpi.com However, another ADH, ADH440, while effective for many substrates, yielded the 2-furyl derivative with a lower enantioselectivity of 71% ee. mdpi.com

Another biocatalytic approach involves the direct enzyme-catalyzed Henry reaction. Oxynitrilases have been investigated for this purpose, but they often exhibit a narrow substrate range, which can be a significant limitation. almacgroup.com Hydrolases from thermophilic archaea have also shown catalytic promiscuity for the nitroaldol reaction, with one particular hydrolase, ST0779, demonstrating high yield (92%) and excellent enantioselectivity (94%) for the reaction between 4-nitrobenzaldehyde and nitromethane. rsc.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. frontiersin.orgacs.org This includes the use of sustainable solvents, catalysts, and reaction conditions.

Solvent-Free and Aqueous Reaction Media

Performing reactions in water or without a solvent is a key aspect of green chemistry. acs.org The Henry reaction has been successfully carried out under solvent-free conditions, often with the aid of a catalyst. For example, basified graphene oxide has been used to promote the Henry reaction between various aromatic aldehydes and nitromethane at room temperature without a solvent, achieving high conversions. acs.org Imidazole has also been shown to be an effective catalyst for the Henry reaction in both aqueous media and under solvent-free grinding conditions, providing good to moderate yields. researchgate.net

The following table highlights examples of solvent-free Henry reactions:

| Catalyst | Reaction Conditions | Aldehyde | Yield | Reference |

| Basified Graphene Oxide | Room temperature, solvent-free | p-Nitrobenzaldehyde | High conversion | acs.org |

| Imidazole | Grinding, solvent-free | Benzaldehyde | Good to moderate | researchgate.net |

Sustainable Catalysis and Catalyst Recycling

The development of recyclable catalysts is crucial for sustainable chemical production. frontiersin.org Heterogeneous catalysts are often preferred due to their ease of separation and reuse. researchgate.net

In the context of furan (B31954) derivative synthesis, various sustainable catalytic systems have been explored. Non-noble metal catalysts, such as those based on copper and iron, are being investigated as alternatives to more expensive precious metals. frontiersin.orgacs.org For instance, a Cu/CuFe2O4@C catalyst derived from a metal-organic framework has shown excellent selectivity in the hydrodeoxygenation of furfural. acs.org While this is not a direct synthesis of this compound, it demonstrates the potential of such catalysts in the broader field of furan chemistry.

Furthermore, catalysts can be designed for easy recovery and reuse. For example, an ionic liquid catalyst used in the oxidation of furfural was recovered and reused four times with negligible loss in performance. frontiersin.org Similarly, a basified graphene oxide/PPO composite aerogel used for the Henry reaction was found to be stable for over 15 months and could be easily recycled without losing catalytic efficiency. acs.org

Continuous Flow Chemistry Techniques for this compound Production

The synthesis of nitroalcohols such as this compound is typically achieved via the Henry reaction (or nitroaldol reaction), which involves the C-C bond formation between a nitroalkane (nitromethane) and an aldehyde (furfural). mdpi.comresearchgate.net While effective, traditional batch processing of the Henry reaction presents challenges, particularly concerning safety and scalability. The use of nitroalkanes, which can be energetic compounds, requires careful thermal management to prevent hazardous conditions. d-nb.info

Continuous flow chemistry offers a robust solution to these challenges by performing reactions in a continuously moving stream within a microreactor or a packed-bed reactor. whiterose.ac.uk This technology provides significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given moment. d-nb.info

For the production of this compound, a continuous flow process would typically involve:

Two separate inlet streams, one for furfural and another for nitromethane containing a dissolved base catalyst (e.g., sodium hydroxide (B78521) or DBU).

The streams are combined at a T-mixer immediately before entering a temperature-controlled reactor coil or channel.

The reaction proceeds as the mixture flows through the reactor for a defined residence time, which can be precisely controlled by adjusting the flow rate.

The output stream contains the product, which can then be directed to an in-line purification or work-up unit.

This approach allows for the safe use of potentially hazardous reagents and provides a highly efficient and scalable manufacturing process. d-nb.info Research on the flow synthesis of the related compound 2-nitroethanol (B1329411) has demonstrated that high yields (e.g., 93%) can be achieved with reaction times in the range of minutes. d-nb.info

Table 1: Representative Parameters for Henry Reaction Adaptable to Continuous Flow Synthesis This table outlines typical conditions for the base-catalyzed Henry reaction between an aldehyde and nitromethane, which are foundational for developing a continuous flow process for this compound.

| Parameter | Condition | Rationale/Significance | Citation |

| Reactants | Furfural, Nitromethane | Aldehyde and nitroalkane for nitroaldol condensation. | mdpi.comresearchgate.net |

| Catalyst | Base (e.g., NaOH, DBU, NaOAc) | Deprotonates nitromethane to form the reactive nitronate anion. | mdpi.comd-nb.info |

| Solvent | THF, DCM, Ethanol (B145695), Toluene | Solubilizes reactants and influences reaction kinetics. | mdpi.commdpi.com |

| Temperature | 0 - 70 °C | Controls reaction rate and selectivity; easier to manage in flow. | mdpi.comd-nb.info |

| Residence Time | 2 - 60 min | Determines reaction completion; flow chemistry allows for precise control. | d-nb.infowhiterose.ac.uk |

Chemoenzymatic Pathways for Enantiopure this compound Derivatives

Chiral β-nitroalcohols are highly valuable building blocks in asymmetric synthesis, serving as precursors to essential compounds like β-aminoalcohols. researchgate.net Chemoenzymatic methods, which combine chemical synthesis with the high stereoselectivity of biological catalysts (enzymes), offer an effective route to enantiopure this compound. mdpi-res.comrsc.org

A prominent strategy is the asymmetric reduction of a prochiral α-nitroketone precursor, 1-(2-furyl)-2-nitroethanone. This reduction is mediated by alcohol dehydrogenases (ADHs), which can deliver hydrides to a specific face of the ketone, thereby producing a single enantiomer of the resulting alcohol. researchgate.net Research has shown that by selecting the appropriate commercial ADH, either the (S)- or (R)-enantiomer of this compound can be synthesized with high conversion and excellent enantiomeric excess (ee). mdpi.compolimi.it For instance, one ADH may produce the (S)-nitroalcohol, while another yields the (R)-enantiomer, highlighting the programmability of enzymatic catalysis. mdpi.com

Table 2: Enantioselective Reduction of 1-(2-furyl)-2-nitroethanone using Alcohol Dehydrogenases (ADHs) This table summarizes the results from the biocatalytic reduction of the corresponding α-nitroketone to yield enantiomerically enriched this compound.

| Enzyme Catalyst | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) | Citation |

| ADH440 | (S)-1-(2-Furyl)-2-nitroethanol | >99 | 71 | mdpi.com |

| ADH270 | (R)-1-(2-Furyl)-2-nitroethanol | >99 | 84 | mdpi.com |

Another powerful chemoenzymatic approach is the kinetic resolution of racemic this compound. This method employs a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to selectively acylate one of the enantiomers in the racemic mixture. nih.govresearchgate.net The acylated product and the remaining unreacted alcohol enantiomer can then be easily separated. This technique has been successfully applied to the resolution of the closely related compound, (±)-1-(2-furyl)ethanol, demonstrating the principle's applicability. nih.gov

Table 3: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of a Furyl Ethanol This table shows representative data for the kinetic resolution of (R/S)-1-(2-furyl)ethanol, a process analogous to what could be applied to this compound.

| Enzyme Catalyst | Acyl Donor | Solvent | Conversion (%) | Substrate e.e. (ees, %) | Citation |

| Novozym 435 (CAL-B) | Vinyl Acetate | n-Heptane | 47 | 89 | nih.gov |

These chemoenzymatic strategies provide direct and efficient pathways to optically pure stereoisomers of this compound, which are critical for the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Fundamental Mechanistic Elucidation of Nitroaldol Condensation with Furfural

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound, catalyzed by a base. researchgate.net The fundamental mechanism begins with the deprotonation of the nitroalkane at the α-carbon position. Even weak bases are capable of abstracting this acidic proton (pKa ≈ 10 in DMSO for nitromethane) to form a resonance-stabilized nitronate anion, which acts as the carbon nucleophile. rsc.orgmasterorganicchemistry.com This nucleophile then attacks the electrophilic carbonyl carbon of furfural. The subsequent protonation of the resulting alkoxide intermediate yields the final product, this compound. masterorganicchemistry.comsemanticscholar.org

Deprotonation: A base removes an α-proton from the nitroalkane to form a nitronate. semanticscholar.org

Nucleophilic Addition: The nitronate attacks the carbonyl carbon of furfural, forming a new C-C bond. researchgate.netsemanticscholar.org

Protonation: The intermediate alkoxide is protonated to give the β-nitro alcohol product. masterorganicchemistry.com

This reaction is a prime example of an atom-economical transformation, valued for its ability to generate molecular complexity. rsc.org

Catalysis is central to the nitroaldol reaction, facilitating the initial, and often rate-determining, proton transfer step. researchgate.net The reaction can be promoted by a range of catalysts, including homogeneous bases, metal complexes, and solid-base catalysts. researchgate.netrsc.org

Solid-base catalysts, such as metal oxides, are of particular interest due to their ease of separation and potential for reuse. On the surface of metal oxide catalysts like MgO or ZnO, a bifunctional acid-base mechanism is often proposed. researchgate.netresearchgate.netacs.org The mechanism involves:

Brønsted Base Sites: These sites, which can be lattice oxygen atoms on the catalyst surface, abstract the α-proton from the nitroalkane, generating the nucleophilic nitronate anion. researchgate.netacs.org

Lewis Acid Sites: The carbonyl group of furfural coordinates to a Lewis acidic site on the catalyst surface (e.g., a metal cation). This coordination polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. researchgate.netacs.org

The reaction, therefore, proceeds via the nucleophilic addition of the nitronate carbanion to the activated furfural molecule adsorbed on the catalyst surface. researchgate.net The nature of the catalyst significantly impacts its activity. For instance, in a study of various solid base catalysts for the nitroaldol reaction between nitromethane and propionaldehyde (B47417), MgO and CaO demonstrated high activity, whereas ZrO2 and ZnO were nearly inactive, suggesting that strong basic sites are not necessarily required for the reaction due to the ease of proton abstraction from the nitro compound. researchgate.net

The table below shows the catalytic activity of various solid bases in a nitroaldol reaction.

| Catalyst | Yield (%) |

| MgO | >20 |

| CaO | >20 |

| Ba(OH)₂ | >20 |

| KOH/alumina | >20 |

| KF/alumina | >20 |

| Sr(OH)₂ | >20 |

| Hydrotalcite | >20 |

| MgCO₃ | >20 |

| Mg(OH)₂ | 2-20 |

| γ-alumina | 2-20 |

| SrO | 2-20 |

| Ca(OH)₂ | 2-20 |

| BaCO₃ | 2-20 |

| SrCO₃ | 2-20 |

| BaO | 2-20 |

| La₂O₃ | 2-20 |

| CaCO₃ | <2 |

| ZrO₂ | <2 |

| ZnO | <2 |

| Data sourced from a study on the nitroaldol reaction of nitromethane with propionaldehyde at 313K for 1 hour. researchgate.net |

When the nitroaldol reaction generates a new chiral center, as it does in the formation of this compound, controlling the stereochemistry is a key challenge. The stereochemical outcome is determined by the geometry of the transition state during the carbon-carbon bond formation step.

For aldol (B89426) and related reactions, the Zimmerman-Traxler model provides a powerful framework for rationalizing and predicting stereoselectivity. masterorganicchemistry.com This model proposes a closed, six-membered, chair-like transition state where a metal cation coordinates to both the oxygen of the nitronate (or enolate) and the carbonyl oxygen of the aldehyde. masterorganicchemistry.com The lowest-energy transition state is typically the one that minimizes steric hindrance by placing the bulkier substituents—in this case, the furyl group from furfural and the nitromethyl group—in equatorial positions on the "chair" conformation. masterorganicchemistry.comacs.org

Computational studies using Density Functional Theory (DFT) on related aldol-Tishchenko reactions have supported this model. acs.orgnih.gov These studies show that the formation of the major diastereomer proceeds through a chair-like transition state that places bulky substituents in equatorial positions to avoid unfavorable steric interactions. nih.gov An equilibrium effect can funnel multiple intermediates through this lowest-energy transition state for the irreversible bond-forming step, leading to high diastereoselectivity in what is known as a Curtin-Hammett phenomenon. nih.gov

In the context of enantioselective synthesis, chiral catalysts are employed to create a chiral environment that favors one transition state over its mirror image. For example, an asymmetric Henry reaction of furfural and nitromethane has been successfully carried out using a chiral copper(II) complex, yielding the product in high yield and enantiomeric excess, which underscores the formation of a highly organized and stereoselective transition state. mdpi.com

Kinetic Analyses of this compound Forming Reactions

Kinetic analysis of the Henry reaction provides insight into reaction rates, conversion, and selectivity, which is essential for process optimization. While specific kinetic data for this compound formation is not extensively detailed in the literature, studies on analogous reactions offer valuable information.

A key finding from the kinetic study of the synthesis of 2-nitroethanol (from formaldehyde (B43269) and nitromethane) is the critical role of the reactant molar ratio. d-nb.info The ratio of nitromethane to the aldehyde (the N/F ratio) was found to be the most crucial parameter for controlling product selectivity. d-nb.info A higher excess of nitromethane suppresses the formation of by-products, which can arise from the further reaction of the desired nitroalcohol product with another molecule of the aldehyde. d-nb.info This study led to the development of a complete kinetic model that could predict the optimal conditions for the reaction. d-nb.info

The influence of reaction time is another important kinetic factor. In the aldol condensation of furfural with 2-butanone (B6335102), product distribution was shown to change significantly with time. mdpi.com Initially, the formation of the desired C9 products was favored, but at prolonged reaction times, the selectivity shifted, partly due to retro-aldol reactions that converted the product back into the starting materials. mdpi.com This indicates that for the synthesis of this compound, there is likely an optimal reaction time to maximize the yield before side reactions or equilibrium shifts become significant.

The table below illustrates the effect of reaction time on product selectivity in a related aldol condensation.

| Reaction Time (h) | Furfural Conversion (%) | C9B-OH Selectivity (%) | C9B Selectivity (%) |

| 2 | 75.2 | 26.1 | 58.7 |

| 4 | 86.8 | 21.3 | 66.8 |

| 8 | 91.5 | 14.5 | 76.5 |

| 12 | 92.4 | 11.9 | 74.8 |

| 16 | 92.8 | 10.9 | 73.1 |

| Data from the aldol condensation of furfural and 2-butanone over an LDO3 catalyst. mdpi.com |

Chemical Transformations Involving the Nitro Group

The nitro group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, most notably an amino group, a carbonyl group, or an alkene.

The reduction of the nitro group to an amine is a synthetically important transformation, as it leads to the formation of 1,2-amino alcohols, which are prevalent structural motifs in many biologically active molecules and pharmaceutical intermediates. lookchem.com A primary product of this reduction is 2-amino-1-(2-furyl)ethanol.

Various reductive methods have been employed to achieve this transformation. A common approach involves the use of metal hydrides, such as sodium borohydride (B1222165), often in conjunction with other reagents. For instance, a two-step chemoenzymatic synthesis of (R)-2-amino-1-(2-furyl)ethanol utilizes sodium borohydride for the reduction of an intermediate cyanohydrin. lookchem.comacs.org Other research has explored the use of nickel boride, generated in situ, for the reduction of the nitro group. researchgate.net Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, is another effective method for the reduction of nitro compounds to amines. frontiersin.org

The stereochemical outcome of the reduction is a critical aspect, particularly in the synthesis of chiral amino alcohols. Asymmetric synthesis approaches often focus on establishing the desired stereochemistry prior to the reduction of the nitro group. For example, the Noyori asymmetric hydrogenation of a precursor furyl ketone can establish a chiral center, which is then carried through the subsequent reduction of the nitro group to yield an enantiomerically pure amino alcohol. researchgate.net Biocatalytic methods, using enzymes like alcohol dehydrogenases, have also been successfully employed to produce chiral β-nitroalcohols from the corresponding α-nitroketones, which can then be reduced to the desired chiral amino alcohols. mdpi.com

Table 1: Selected Reductive Methods for the Synthesis of 2-Amino-1-(2-furyl)ethanol and Related Amino Alcohols

| Precursor | Reagent/Catalyst | Product | Key Features | Reference(s) |

| (R)-2-(2-furyl)-2-hydroxyacetonitrile | Sodium Borohydride | (R)-2-amino-1-(2-furyl)ethanol | Chemoenzymatic approach with high enantioselectivity. lookchem.comacs.org | lookchem.comacs.org |

| α-Nitroketones | Alcohol Dehydrogenases (ADHs) | Chiral β-nitroalcohols | Biocatalytic reduction leading to enantiomerically enriched precursors for amino alcohols. mdpi.com | mdpi.com |

| Furyl ketone | Noyori Asymmetric Hydrogenation | Chiral furyl alcohol | Establishes stereocenter early in the synthesis, which is preserved in subsequent steps. researchgate.net | researchgate.net |

| N-Boc imine and nitroethane | Chiral Phase Transfer Catalyst | syn-nitroamine | Highly diastereoselective and enantioselective nitro-Mannich reaction. frontiersin.org | frontiersin.org |

| 1-(2-furyl)-2-nitroalkenes | Fe-HCl | 1-(2-furyl)propan-2-amine | Selective reduction of nitroalkenes with an α-hydrogen to amines. sci-hub.se | sci-hub.se |

The Nef reaction is a classical method for the conversion of primary or secondary nitroalkanes into the corresponding aldehydes or ketones. wikipedia.org This transformation typically involves the formation of a nitronate salt by deprotonation of the nitroalkane, followed by acid-catalyzed hydrolysis. wikipedia.orggoogle.com For a secondary nitroalcohol like this compound, the Nef reaction would be expected to yield 1-(2-furyl)-2-oxoethanol.

While direct literature on the Nef reaction of this compound is scarce, the general mechanism involves protonation of the nitronate to form a nitronic acid, which upon further protonation and attack by water, ultimately decomposes to the carbonyl compound and nitrous oxide. wikipedia.org The reaction conditions, particularly the pH, are crucial, with strong acid favoring the formation of the carbonyl compound. alfa-chemistry.com

Variations of the Nef reaction that utilize oxidative conditions have also been developed. These methods can offer milder reaction conditions and avoid the use of strong acids. organic-chemistry.org For instance, reagents like potassium permanganate (B83412) (KMnO4) or ozone can cleave the nitronate tautomer to the carbonyl compound. wikipedia.org An interesting related transformation involves the use of an iron-hydrochloric acid (Fe-HCl) mixture, which has been shown to convert secondary nitroalkenes and nitroalkanes with an α-methyl group into ketones. sci-hub.se Specifically, 1-(furan-2-yl)propan-2-one was synthesized from its corresponding nitroalkane precursor using this method. sci-hub.se Such oxidative reconfigurations provide an alternative pathway to carbonyl compounds from nitro precursors. Additionally, "interrupted" Nef reactions have been described where the reaction pathway is diverted to yield different products, highlighting the diverse reactivity of the nitronate intermediate. mdpi.com

The dehydration of β-nitro alcohols, such as this compound, provides a direct route to the corresponding nitroalkenes. This elimination reaction is often facilitated by acidic or basic conditions. The resulting product, 1-(2-furyl)-2-nitroethene, is a valuable synthetic intermediate due to the electron-withdrawing nature of the nitro group, which activates the double bond for various nucleophilic addition reactions.

The dehydration can sometimes occur spontaneously during the formation of the nitroalcohol, particularly when the resulting double bond is in conjugation with an aromatic system, which stabilizes the product. prepchem.com In some synthetic procedures, the dehydration is an intended subsequent step. For example, the reaction of furfural with bromonitromethane (B42901) can produce 2-bromo-1-(2-furyl)-2-nitroethanol, which is then dehydrated in the presence of an acid to yield the corresponding nitroalkene. prepchem.com

The resulting 1-(2-furyl)-2-nitroethene is a potent Michael acceptor and can undergo a variety of conjugate addition reactions. Nucleophiles such as amines, thiols, and carbanions can add to the β-carbon of the nitroalkene, leading to the formation of a wide range of functionalized products. researchgate.net This reactivity is fundamental to the use of nitroalkenes as building blocks in organic synthesis. For instance, they can participate in hetero-Diels-Alder reactions, further demonstrating their synthetic utility. researchgate.net

Reactivity of the Furan Moiety

The furan ring in this compound is a key determinant of its chemical character. As an electron-rich aromatic system, it possesses inherent reactivity towards a variety of transformations. However, this reactivity is modulated by the presence of the 2-nitroethanol substituent on the C2 position of the ring.

Electrophilic Aromatic Substitution Patterns on the Furan Ring

The furan ring typically undergoes electrophilic aromatic substitution preferentially at the C5 position (α-position) when the C2 position is substituted. This is due to the superior ability of the furan oxygen to stabilize the cationic intermediate (the arenium ion) when the attack occurs at an α-position. However, the 2-nitroethanol side chain exerts a significant electronic influence on the furan ring. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted furan.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. rahacollege.co.in For this compound, these reactions would require carefully chosen, often potent, electrophiles and specific reaction conditions to overcome the deactivating effect of the side chain. rahacollege.co.inlibretexts.org

| Reaction Type | Typical Electrophile (E+) | Predicted Major Product | Notes |

|---|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 1-(5-Nitro-2-furyl)-2-nitroethanol | Requires strong conditions due to ring deactivation by the existing nitroethanol group. libretexts.org |

| Halogenation | Br⁺, Cl⁺ (from Br₂, Cl₂) | 1-(5-Bromo-2-furyl)-2-nitroethanol | Reaction proceeds at the most activated position, C5. |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 5-(1-Hydroxy-2-nitroethyl)furan-2-sulfonic acid | The reaction is often reversible. rahacollege.co.in |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 1-(5-Acyl-2-furyl)-2-nitroethanol | The Lewis acid catalyst can coordinate with the hydroxyl and nitro groups, potentially complicating the reaction. rahacollege.co.in |

Cycloaddition Reactions and Ring Rearrangements

The furan ring can function as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. thieme-connect.de This reactivity allows for the construction of complex, oxygen-containing bicyclic systems. In the context of this compound, the furan ring can react with various dienophiles, such as maleic anhydride (B1165640) or acetylenedicarboxylates, to form oxabicycloheptene derivatives. The electron-withdrawing substituent on the furan ring can influence the rate and selectivity of these cycloadditions.

Beyond standard Diels-Alder reactions, furan derivatives can participate in other types of cycloadditions, including [4+3] cycloadditions with allylic cations to form seven-membered rings and photochemical [2+2] cycloadditions with alkenes. thieme-connect.dewikipedia.org Furan-fused compounds can also serve as versatile C4 synthons in catalytic cycloadditions to build diverse heterocyclic frameworks. nih.gov

Ring rearrangements of furan-containing molecules can also be a significant transformation pathway. Under certain conditions, such as treatment with strong acids (e.g., Friedel-Crafts conditions), the furan ring can undergo rearrangement. For instance, a study on a related 1-(2-isothiocyanoaryl)-2-(2-furyl)ethane derivative showed that treatment with aluminum chloride induced an unusual rearrangement, yielding a pyrrolo[1,2-a]quinoline (B3350903) derivative through an electrophilic attack of the activated side chain onto the furan ring. arkat-usa.org

| Reaction Type | Reactant Partner | Resulting Structure Type | Reference |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient alkenes/alkynes (e.g., maleimide) | Oxabicycloheptene derivatives | researchgate.net |

| [4+3] Cycloaddition | Allylic cations | Oxabicyclo[3.2.1]octene derivatives | thieme-connect.de |

| [2+2] Photocycloaddition | Alkenes | Oxetane or cyclobutane (B1203170) derivatives | wikipedia.org |

| Acid-Catalyzed Rearrangement | Lewis or Brønsted acids | Varies; can lead to complex fused heterocycles | arkat-usa.org |

Multicomponent Reaction Strategies Incorporating this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy in organic synthesis. nih.gov this compound is an excellent candidate for use as a building block, or synthon, in MCRs due to its array of functional groups: the furan ring, the secondary alcohol, and the primary nitro group. spcmc.ac.in

This compound can be viewed as a synthetic equivalent for several reactive synthons. spcmc.ac.in For example:

A nitroalkane synthon: The core nitroalkane structure is a classic component in C-C bond-forming MCRs, such as the Hantzsch pyridine (B92270) synthesis or other reactions involving Michael additions. researchgate.net

An aldehyde synthon: Through a retro-Henry reaction, it can be considered a stabilized form of furfural and nitromethane. researchgate.net

A nucleophilic synthon: The alcohol group can act as a nucleophile in reactions like the Ugi or Passerini MCRs, which typically involve an alcohol, a carbonyl compound, an amine, and an isocyanide. organic-chemistry.orgbeilstein-journals.org

The furan ring itself can participate in MCRs. For example, three-component reactions involving a furan-containing carbonyl compound, an amine, and a third component are used to synthesize complex heterocyclic structures like pyrazoles or pyridines. researchgate.netlongdom.org this compound could be modified (e.g., by oxidation of the alcohol to a ketone) to generate a precursor for such reactions, or it could be used directly, with the furan ring acting as a directing group or participating in a subsequent cyclization step.

| Multicomponent Reaction | Potential Role of this compound | Other Components | Potential Product Class |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | As a precursor to a β-nitro enone (via dehydration and oxidation) | β-Ketoester, Aldehyde, Ammonia | Nitro-substituted Dihydropyridines researchgate.net |

| Ugi Reaction | As the alcohol component | Aldehyde/Ketone, Amine, Isocyanide | α-Acylamino Amides organic-chemistry.orgbeilstein-journals.org |

| Passerini Reaction | As the alcohol component | Aldehyde/Ketone, Isocyanide | α-Acyloxy Amides organic-chemistry.org |

| Biginelli Reaction | As a modified aldehyde component (via retro-Henry) | β-Ketoester, Urea/Thiourea | Dihydropyrimidinones nih.gov |

Computational and Theoretical Chemistry Studies of 1 2 Furyl 2 Nitroethanol

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to describing the electronic landscape of 1-(2-furyl)-2-nitroethanol. Methods like Density Functional Theory (DFT) are employed to determine the molecule's spatial and electronic structure, including the distribution of electron density and the nature of its chemical bonds.

The electronic character of this compound is shaped by its distinct functional groups: the electron-rich furan (B31954) ring and the strongly electron-withdrawing nitro group. This combination creates a unique electronic profile. The furan ring, an aromatic heterocycle, donates electron density, while the nitro group pulls electron density away from the ethanol (B145695) backbone. This push-pull dynamic significantly influences the molecule's reactivity.

Key electronic properties that can be elucidated through quantum chemical calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. For this molecule, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO is likely centered around the electron-deficient nitro-ethyl fragment.

Atomic Charges: Calculation of atomic charges (e.g., using Natural Bond Orbital (NBO) analysis) reveals the charge distribution across the molecule. qu.edu.qa This information helps identify electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions and reaction mechanisms. The carbon atom attached to the nitro group is expected to be highly electrophilic.

Table 1: Representative Quantum Chemical Parameters for this compound (Illustrative)

| Parameter | Description | Predicted Characteristic |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates propensity to donate electrons. | Localized on the furan ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates propensity to accept electrons. | Localized on the nitro-ethyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | Moderate, suggesting potential for reactivity. |

| Dipole Moment | Measure of the net molecular polarity. | Significant, due to the polar nitro and hydroxyl groups. |

| NBO Charges | Distribution of electron charge on each atom. | Negative charge on oxygen atoms (nitro/hydroxyl), positive charge on adjacent carbons. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, key rotations occur around the C-C bond connecting the furan ring to the ethanol backbone and the C-C bond within the ethanol chain. These rotations determine the molecule's three-dimensional shape, which in turn affects its physical properties and biological activity.

Computational methods are used to map the potential energy surface (PES) of the molecule as a function of these rotational angles (dihedral angles). By identifying the minima on this surface, the most stable, low-energy conformers can be determined. The energy differences between various conformers (e.g., gauche and anti arrangements) and the energy barriers for interconversion provide a detailed picture of the molecule's flexibility.

The stability of different conformers is governed by a balance of steric hindrance (repulsion between bulky groups) and electronic interactions (such as intramolecular hydrogen bonding between the hydroxyl group and the nitro group). The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics based on their calculated relative energies.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Anti | ~180° | 0.00 (Reference) | Minimizes steric repulsion. |

| Gauche 1 | ~60° | 0.75 | Potential for intramolecular hydrogen bonding. |

| Gauche 2 | ~-60° | 0.80 | Alternative hydrogen bonding conformation. |

Theoretical Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is an invaluable tool for exploring the potential chemical transformations of this compound. By mapping the reaction pathways on a potential energy surface, researchers can predict the feasibility of different reactions, identify intermediates, and characterize the high-energy transition states that control the reaction rates. chemrxiv.org

Two significant transformations for β-nitro alcohols like this compound are:

Dehydration: The elimination of a water molecule to form a nitroalkene, in this case, 2-furyl-1-nitroethene. This is a common reaction for β-nitro alcohols. scielo.br

Retro-Henry Reaction: The reverse of the synthesis reaction, where the molecule cleaves back into its starting components, furfural (B47365) and nitroethane. This reaction is typically base-catalyzed. wikipedia.org

Theoretical calculations can determine the activation energies (the energy barrier that must be overcome for the reaction to occur) for these pathways. A lower activation energy implies a faster reaction rate. These studies can also reveal the detailed geometry of the transition state, providing insights into the reaction mechanism at a molecular level.

Table 3: Illustrative Predicted Activation Energies for Transformations

| Reaction Pathway | Description | Predicted Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Dehydration | Elimination of H₂O to form 2-furyl-1-nitroethene. | 20 - 25 |

| Retro-Henry Reaction | Cleavage to furfural and nitroethane. | 15 - 20 (base-catalyzed) |

Solvent Effects on Molecular Conformation and Reactivity: A Computational Perspective

The surrounding solvent can have a profound impact on the behavior of a molecule, influencing its conformational preferences and the rates of its chemical reactions. rsc.org Computational models are essential for understanding these solvent effects.

There are two main approaches to modeling solvents:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately describing reaction mechanisms. nih.govnih.gov

For this compound, polar solvents are expected to stabilize conformations with larger dipole moments. Furthermore, solvents capable of hydrogen bonding (like water or ethanol) can interact strongly with the hydroxyl and nitro groups, potentially altering the conformational energy landscape and stabilizing transition states. For instance, in the Henry reaction, polar solvents can affect the reprotonation of the nitronate intermediate, influencing the stereochemical outcome. nih.gov Similarly, the dehydration and retro-Henry reactions are likely to be significantly influenced by the solvent environment.

In Silico Design of Novel Catalysts for this compound Synthesis

The synthesis of this compound is typically achieved through the Henry (or nitroaldol) reaction between furfural and nitroethane. wikipedia.orgorganic-chemistry.org Computational chemistry plays a vital role in the in silico design and screening of new, more efficient, and selective catalysts for this reaction. uwindsor.ca

The goal of catalyst design is to find a molecule that can lower the activation energy of the reaction, thereby increasing its rate and often controlling its stereoselectivity. Computational approaches to this include:

Molecular Docking: This technique predicts the preferred binding orientation of the reactants (furfural and the nitronate anion of nitroethane) to a potential catalyst. It helps identify catalysts that can bring the reactants together in the correct geometry for reaction.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for the detailed study of the reaction mechanism within the active site of a catalyst. The reacting molecules are treated with high-level quantum mechanics, while the larger catalyst structure is treated with more computationally efficient molecular mechanics.

Descriptor-Based Screening: This involves calculating various molecular descriptors for a large library of potential catalysts and using machine learning or statistical models to correlate these descriptors with catalytic activity. This enables the rapid screening of thousands of candidate catalysts to identify the most promising ones for experimental validation.

Both organocatalysts (like chiral amines or guanidines) and metal-based catalysts (often involving copper or zinc complexes) have been developed for the Henry reaction. mdpi.commdpi.comorganic-chemistry.org Computational studies can help elucidate how these catalysts activate the reactants and stabilize the transition state, guiding the design of next-generation catalysts with improved performance.

Table 4: General Workflow for In Silico Catalyst Screening

| Step | Computational Method | Objective |

|---|---|---|

| 1. Library Generation | Combinatorial Chemistry Software | Create a virtual library of potential catalyst structures. |

| 2. Initial Screening | Molecular Docking / Pharmacophore Modeling | Rapidly filter for catalysts that bind reactants appropriately. |

| 3. Mechanism & Energy Calculation | DFT / QM/MM | Calculate activation energies for the catalyzed reaction pathway for promising candidates. |

| 4. Lead Identification | Analysis of Energy Profiles | Select top candidates with the lowest predicted activation barriers for experimental synthesis and testing. |

Synthetic Utility of 1 2 Furyl 2 Nitroethanol As a Key Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The utility of 1-(2-furyl)-2-nitroethanol as a precursor for complex heterocyclic scaffolds primarily stems from its ability to be readily converted into 2-(2-nitroethenyl)furan. This transformation is typically achieved through a simple dehydration reaction, which sets the stage for a variety of subsequent cyclization reactions. The resulting nitroalkene is an excellent Michael acceptor and a key component in several named reactions used for the synthesis of heterocycles.

One of the most significant applications of the 2-(2-nitroethenyl)furan derived from this compound is in the Barton-Zard pyrrole (B145914) synthesis. rsc.orgresearchgate.net This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base to yield a polysubstituted pyrrole. rsc.org The reaction proceeds through a sequence of steps including a Michael-type addition of the isocyanide enolate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to afford the aromatic pyrrole ring. rsc.org This method is particularly valuable for creating pyrroles with a furan (B31954) substituent, which are important structural motifs in many biologically active compounds.

The general scheme for the Barton-Zard synthesis of a 3-furylpyrrole-2-carboxylate, starting from the nitroalkene derived from this compound, is presented below.

Table 1: Barton-Zard Pyrrole Synthesis from 2-(2-nitroethenyl)furan

| Reactant 1 | Reactant 2 | Base | Product |

| 2-(2-nitroethenyl)furan | Ethyl isocyanoacetate | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Ethyl 3-(furan-2-yl)-1H-pyrrole-2-carboxylate |

Research has demonstrated the synthesis of pyrroles with a furyl group at the 3-position, showcasing the practical application of this methodology. nih.gov The versatility of the Barton-Zard reaction allows for the introduction of various substituents on both the nitroalkene and the isocyanoacetate, providing access to a wide library of substituted furyl-pyrroles. These compounds can then serve as advanced intermediates for the construction of more complex fused heterocyclic systems.

Beyond pyrroles, the reactive nature of the furan ring and the nitro group in derivatives of this compound allows for their potential use in the synthesis of other heterocyclic systems. For example, the furan ring can act as a diene in Diels-Alder reactions to form oxabicyclic adducts, which can be further transformed into a variety of carbocyclic and heterocyclic scaffolds. nih.gov

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The structural motifs accessible from this compound are prevalent in a range of natural products and bioactive molecules. The furyl-pyrrole scaffold, synthesized as described in the previous section, is a core component of several classes of marine alkaloids and other biologically active compounds.

A prominent example is the lamellarin family of marine alkaloids, which are known for their potent cytotoxic and multidrug resistance reversal activities. nih.gov The synthesis of several lamellarin analogues has been accomplished using the Barton-Zard reaction as a key step to construct the central 3,4-diarylpyrrole-2-carboxylate core. rsc.orgnih.gov While many reported syntheses utilize substituted nitrostilbenes, the fundamental reaction pathway highlights the importance of nitroalkenes as precursors to the pyrrole core of these complex natural products. The use of 2-(2-nitroethenyl)furan in this context would provide access to lamellarin analogues containing a furan ring, allowing for the exploration of new structure-activity relationships.

Table 2: Lamellarin Alkaloids and the Key Pyrrole Intermediate

| Natural Product Family | Key Intermediate Scaffold | Synthetic Precursors |

| Lamellarins | 3,4-Diarylpyrrole-2-carboxylate | Nitroalkene + Isocyanoacetate |

Furthermore, the prodigiosin (B1679158) family of tripyrrole natural products, known for their antimicrobial, immunosuppressive, and anticancer properties, provides another area of relevance. nih.govnih.gov A related natural product, roseophilin, possesses a furyl moiety in place of one of the pyrrole rings, demonstrating that furyl-pyrrole hybrids are of interest in the design of novel bioactive compounds. rsc.org The furyl-pyrrole building blocks derived from this compound are therefore valuable starting materials for the synthesis of prodigiosin analogues.

In addition to its role as a precursor to heterocyclic scaffolds, the direct dehydration product of this compound, 2-(2-nitroethenyl)furan, is itself a bioactive molecule. This compound and its derivatives have been shown to exhibit significant antimicrobial activity against a range of bacteria and fungi. researchgate.netresearch-nexus.net This intrinsic bioactivity underscores the importance of this class of compounds in medicinal chemistry.

Table 3: Antimicrobial Activity of 2-(2-nitroethenyl)furan

| Microorganism | Type | Activity | Reference |

| Salmonella typhimurium | Bacterium | High | research-nexus.net |

| Pseudomonas aeruginosa | Bacterium | High | research-nexus.net |

| Staphylococcus aureus | Bacterium | High | research-nexus.net |

| Escherichia coli | Bacterium | Moderate | research-nexus.net |

| Candida albicans | Fungus | High | research-nexus.net |

| Fusarium solani | Fungus | High | research-nexus.net |

The research into the antimicrobial properties of 2-(2-nitroethenyl)furan demonstrates that even simple derivatives of this compound can have significant biological effects. researchgate.netresearch-nexus.net

Development of Advanced Organic Reagents and Ligands Derived from this compound

The unique chemical structure of this compound also lends itself to the development of specialized organic reagents and ligands for use in asymmetric synthesis and catalysis. The presence of a chiral center at the carbon bearing the hydroxyl group, which can be controlled during the initial synthesis (e.g., through enantioselective Henry reactions), makes it an attractive starting material for the preparation of chiral ligands.

The furan and nitro functionalities can be chemically manipulated to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur, which are essential for metal binding in catalytic applications. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. This amino alcohol derivative, with its furan backbone, can serve as a scaffold for the synthesis of bidentate or tridentate ligands.

An example of such a transformation would be the reduction of the nitro group to an amine, followed by reaction with a phosphine-containing reagent to introduce a phosphine (B1218219) moiety. The resulting aminophosphine (B1255530) ligand could then be used in transition-metal-catalyzed reactions, such as asymmetric hydrogenation or cross-coupling reactions.

While specific examples of advanced reagents and ligands derived directly from this compound are not extensively documented in the literature, the potential for its use in this area is significant based on the known chemistry of its functional groups. The principles of ligand design suggest that the furyl-nitroalkanol framework is a promising starting point for the creation of novel chiral auxiliaries and catalysts.

Table 4: Potential Ligand Scaffolds from this compound

| Starting Material | Key Transformation(s) | Potential Ligand Type | Potential Applications |

| This compound | 1. Reduction of nitro group to amine2. Functionalization of amine (e.g., with phosphines) | Amino-phosphine, Amino-alcohol | Asymmetric catalysis |

| This compound | 1. Conversion of hydroxyl group to leaving group2. Substitution with a coordinating group | Furyl-nitro ligand | Coordination chemistry |

The development of new and efficient ligands is a continuous effort in organic chemistry, and the use of readily available, chiral building blocks like this compound represents a promising avenue for future research in this field.

Advanced Analytical Methodologies in Mechanistic and Stereochemical Elucidation for 1 2 Furyl 2 Nitroethanol Research

Spectroscopic Techniques for Investigating Reaction Intermediates and Stereochemistry

Spectroscopic methods are indispensable for the structural elucidation of 1-(2-Furyl)-2-nitroethanol and for probing the dynamics of its synthesis, typically through the Henry (nitroaldol) reaction. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools in this context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. upi.edu ¹H NMR is particularly useful for determining the relative stereochemistry of the diastereomers (syn and anti) of this compound by analyzing the coupling constants between the protons on the chiral centers. The chemical shifts of the protons and carbons attached to the furan (B31954) ring and the nitro-bearing ethyl chain offer definitive structural confirmation. uobasrah.edu.iq For instance, the proton attached to the carbon bearing the hydroxyl group typically appears as a doublet of doublets, with the magnitude of the coupling constants providing insight into the dihedral angle and thus the stereochemical arrangement.

A representative ¹H NMR spectrum of 1-(furan-2-yl)-2-nitroethanol in CDCl₃ shows characteristic signals for the furan ring protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons adjacent to the nitro group. rsc.org

Interactive Data Table: Representative ¹H NMR Data for this compound rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Furan-H (α to O) | 7.40 | s | - |

| Furan-H | 6.23 - 6.55 | m | - |

| CH-OH | 5.38 - 5.51 | m | - |

| CH₂-NO₂ (a) | 4.76 | dd | 13.4, 9.0 |

| CH₂-NO₂ (b) | 4.65 | dd | 13.4, 3.6 |

| OH | 3.18 | bs | - |

| (s = singlet, m = multiplet, dd = doublet of doublets, bs = broad singlet) |

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group are typically observed around 1550 cm⁻¹ and 1380 cm⁻¹, respectively. These bands confirm the successful formation of the nitroalkanol from its precursors, furfural (B47365) and nitromethane (B149229).

X-ray Crystallography in the Determination of Absolute and Relative Stereochemistry of this compound Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute and relative stereochemistry of chiral centers. nih.gov For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides unequivocal proof of the spatial arrangement of the furan ring, the hydroxyl group, and the nitro group. mdpi.com

While a crystal structure for this compound itself may not be readily available in the literature, the methodology is widely applied to similar nitroalkanol products. benthamopen.com The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

In the context of enantioselective synthesis, X-ray crystallography of a chiral derivative or a co-crystal with a known chiral auxiliary can be used to determine the absolute configuration of the stereocenters. researchgate.net The refinement of the crystallographic data allows for the calculation of bond lengths, bond angles, and torsion angles, which confirms the relative stereochemistry (syn or anti) of the diastereomers.

Table: Typical Information Obtained from X-ray Crystallographic Analysis of a Chiral Nitroalkanol

| Parameter | Information Provided |

| Space Group | Crystal symmetry and chirality |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Atomic Coordinates | 3D position of each atom |

| Bond Lengths & Angles | Molecular geometry |

| Torsion Angles | Conformation and relative stereochemistry |

| Flack Parameter | Determination of absolute configuration |

Chromatographic Methods for Separation, Purification, and Enantiomeric/Diastereomeric Excess Determination

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the determination of its stereoisomeric purity. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating the enantiomers of this compound and quantifying the enantiomeric excess (ee). phenomenex.comcsfarmacie.cz This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of nitroalkanols. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. csfarmacie.cz

Diastereomers of this compound can often be separated on standard achiral stationary phases (like silica (B1680970) gel or C18) due to their different physical properties.

Gas Chromatography (GC): Chiral GC can also be used for the enantiomeric analysis of this compound, often after derivatization to increase its volatility and thermal stability. The use of chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives, allows for the separation of the enantiomers.

Interactive Data Table: Representative Chiral HPLC Conditions for Nitroalkanol Separation nih.gov

| Parameter | Condition |

| Column | Kromasil 3-AmyCoat |

| Mobile Phase | Heptane/Isopropanol (90:10) |

| Flow Rate | 1 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Mass Spectrometric Approaches for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound and to monitor the progress of its synthesis. nih.gov It is often coupled with a chromatographic separation method, such as GC-MS or LC-MS.

Reaction Monitoring: By analyzing small aliquots of the reaction mixture at different time points, MS can be used to track the consumption of reactants (furfural and nitromethane) and the formation of the this compound product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Product Characterization: Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of nitroalkanol compounds. The mass spectrum of this compound will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms its molecular weight.

The fragmentation pattern observed in the mass spectrum can provide structural information. For example, the loss of the nitro group (NO₂) or a water molecule (H₂O) are common fragmentation pathways for nitroalkanols, and their observation can help to confirm the structure of the product. Analysis of the mass spectrum of furfural, a key starting material, shows characteristic peaks that can be monitored during the reaction. researchgate.netresearchgate.net

Q & A

Q. Table 1: Representative Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference Model |

|---|---|---|---|---|

| NHOAc | Ethanol | 60 | 65–70 | Nitroaldol |

| L-Proline | THF | 25 | 80–85 | Organocatalysis |

Data Contradictions : Some studies report lower yields (<50%) in aqueous media due to hydrolysis of the furan ring .

Basic: How is this compound characterized spectroscopically?

Q. Methodological Answer :

- IR Spectroscopy : Key peaks include:

- NMR :

- Mass Spectrometry : Molecular ion [M+H] at m/z 172.04 (CHNO) with fragmentation at the nitro group .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping furyl and nitroethanol signals .

Advanced: How does the furyl substituent influence the compound’s reactivity in catalytic hydrogenation?

Methodological Answer :

The electron-rich furyl ring directs regioselectivity during hydrogenation:

- Catalyst Choice : Pd/C selectively reduces the nitro group to NH without hydrogenating the furan .

- Side Reactions : Raney Ni may saturate the furan to tetrahydrofuran, altering product topology .

- Kinetic Studies : Monitor via in situ FTIR to track nitro group reduction (disappearance of ~1550 cm NO peak) .

Q. Table 2: Hydrogenation Outcomes

| Catalyst | H Pressure (bar) | Product | Furan Integrity |

|---|---|---|---|

| Pd/C | 1–2 | 1-(2-Furyl)-2-aminoethanol | Yes |

| Raney Ni | 5–10 | Tetrahydrofuran derivative | No |

Advanced: What computational methods predict the stereoelectronic properties of this compound?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to model nitro group conformation and furan ring planarity .

- Frontier Molecular Orbitals (FMOs) : HOMO localized on furyl π-system; LUMO on nitro group, guiding nucleophilic attack sites .

- Solvent Effects : PCM models show increased dipole moment in polar solvents, enhancing solubility .

Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (P261) due to uncharacterized toxicity .

- PPE : Nitrile gloves and goggles (P262) to prevent skin/eye contact .

- Storage : Inert atmosphere (N) at 4°C to prevent nitro group decomposition .

Note : Toxicity data are extrapolated from structurally similar nitro alcohols .

Advanced: How can this compound serve as a precursor for bioactive molecules?

Q. Methodological Answer :

- Antimicrobial Derivatives : React with acyl chlorides to form esters; test against Gram-negative bacteria (e.g., E. coli) via broth microdilution .

- Enzyme Inhibitors : Nitro group acts as a hydrogen-bond acceptor; screen against acetylcholinesterase using Ellman’s assay .

- Cross-Linking Agents : Photoactivate under UV to cross-link collagen fibrils; validate via SEM .

Limitation : Bioactivity data are inferred from 2-nitroethanol derivatives; direct studies are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.